molecular formula C11H16N2 B1634252 3-(Piperidin-2-ylmethyl)pyridine CAS No. 13552-35-7

3-(Piperidin-2-ylmethyl)pyridine

Cat. No.: B1634252
CAS No.: 13552-35-7
M. Wt: 176.26 g/mol
InChI Key: GBSIKYSXVAMVFA-UHFFFAOYSA-N
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Description

3-(Piperidin-2-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-2-ylmethyl)pyridine typically involves the reaction of 2-chloromethylpyridine with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

3-(Piperidin-2-ylmethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

    Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Nicotinic Acid: A pyridine derivative with a carboxyl group at the 3-position.

Uniqueness: 3-(Piperidin-2-ylmethyl)pyridine is unique due to its dual functionality, combining the properties of both piperidine and pyridine rings. This dual nature allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-(piperidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h3-4,6,9,11,13H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSIKYSXVAMVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929032
Record name 3-[(Piperidin-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13552-35-7
Record name Pyridine, 3-(1-piperidinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Piperidin-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperidin-2-ylmethyl)pyridine
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3-(Piperidin-2-ylmethyl)pyridine

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